molecular formula C18H26N2O5 B12283396 L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester

Cat. No.: B12283396
M. Wt: 350.4 g/mol
InChI Key: AFYSGIXPJFRFHB-UHFFFAOYSA-N
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Description

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester typically involves the protection of the amino group of L-asparagine using tert-butoxycarbonyl (Boc) groups. The phenylmethyl ester is then introduced through esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to protein synthesis and enzyme functions.

    Medicine: Research involving this compound focuses on its potential therapeutic applications, such as drug delivery systems.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester is unique due to its specific ester and Boc-protected amino group, which provide distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

benzyl 4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)19-14(11-15(21)20(4)5)16(22)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,19,23)

InChI Key

AFYSGIXPJFRFHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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